molecular formula C5H3Cl2N B017371 2,4-Dichloropyridine CAS No. 26452-80-2

2,4-Dichloropyridine

Cat. No. B017371
CAS RN: 26452-80-2
M. Wt: 147.99 g/mol
InChI Key: TYPVHTOETJVYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chloropyridines often involves multistep processes starting from simple pyridine or its derivatives. For example, 2-Amino-4-chloropyridine was synthesized in three steps with a total yield of 68.5%, starting from methyl 4-chloropicolinate, illustrating the typical complexity and efficiency of synthesizing chlorinated pyridines (Liao Jian-qiao, 2010).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, providing insights into the arrangement of atoms within the molecule and its electronic structure. For instance, structural studies on related complexes, such as trans-dichloro(4-methylpyrimidine)(η1-phenyl)bis(pyridine)rhodium(III), highlight the intricate bonding patterns and molecular geometry influencing the reactivity and properties of chloropyridine derivatives (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).

Chemical Reactions and Properties

Chloropyridines like 2,4-Dichloropyridine undergo a variety of chemical reactions, including nucleophilic substitutions, which are pivotal for further functionalization. A study on rerouting nucleophilic substitution from the 4-position to the 2- or 6-position of dihalopyridines showcases the synthetic versatility and challenges in manipulating chloropyridines for targeted chemical synthesis (M. Schlosser, Thierry Rausis, Carla Bobbio, 2005).

Physical Properties Analysis

The physical properties of 2,4-Dichloropyridine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various reactions. These properties are determined by its molecular structure, particularly the electronegative chlorine atoms, which influence its polarity and reactivity.

Chemical Properties Analysis

The chemical properties of 2,4-Dichloropyridine, including its reactivity towards various organic and inorganic reagents, its role as an electrophile or nucleophile, and its stability under different conditions, are foundational for its widespread use in synthesis. Studies like the efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives highlight the compound's utility and versatility in organic synthesis, showcasing the methods to generate valuable chlorinated pyridine derivatives under mild conditions (Congming Ma, Zu-liang Liu, Qizheng Yao, 2016).

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2,4-Dichloropyridine, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The synthesis and applications of TFMP and its derivatives involve a combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of New Pyrimidine Derivatives

  • Summary of Application : 2,4-Dichloropyridine is used in the synthesis of new pyrimidine derivatives using organolithium reagents .
  • Methods of Application : The synthesis involves a two-step mechanism involving addition and elimination promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidising agent .
  • Results or Outcomes : The reaction yields 2,4-dichloro-6-phenylpyrimidine in 71% yield .

3. Synthesis of Medicinally Important 4-Aryl-5-Pyrimidinylimidazoles

  • Summary of Application : 2,4-Dichloropyridine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

4. Synthesis of 4,6-Disubstituted Pyrimidines

  • Summary of Application : 2,4-Dichloropyridine is used in the synthesis of 4,6-disubstituted pyrimidines using organolithium reagents . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
  • Methods of Application : The synthesis involves a two-step mechanism involving addition and elimination promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidising agent .
  • Results or Outcomes : The reaction yields 2,4-dichloro-6-phenylpyrimidine in 71% yield .

5. Synthesis of Fungicides and Insecticides

  • Summary of Application : 2,4-Dichloropyridine is used in the agricultural business to produce fungicides and insecticides .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Synthesis of Antihistamines and Antiarrythmics

  • Summary of Application : 2,4-Dichloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

7. Synthesis of New Pyrimidine Derivatives

  • Summary of Application : 2,4-Dichloropyridine is used in the synthesis of new pyrimidine derivatives using organolithium reagents . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
  • Methods of Application : The synthesis involves a two-step mechanism involving addition and elimination promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidising agent .
  • Results or Outcomes : The reaction yields 2,4-dichloro-6-phenylpyrimidine .

8. Synthesis of Fungicides and Insecticides

  • Summary of Application : 2,4-Dichloropyridine is used in the agricultural business to produce fungicides and insecticides .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

9. Synthesis of Antihistamines and Antiarrythmics

  • Summary of Application : 2,4-Dichloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

2,4-Dichloropyridine is considered hazardous. It is combustible and harmful if swallowed or inhaled. It causes skin irritation, serious eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPVHTOETJVYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181047
Record name 2,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyridine

CAS RN

26452-80-2
Record name 2,4-Dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26452-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloropyridine
Reactant of Route 2
2,4-Dichloropyridine
Reactant of Route 3
2,4-Dichloropyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloropyridine
Reactant of Route 5
2,4-Dichloropyridine
Reactant of Route 6
2,4-Dichloropyridine

Citations

For This Compound
264
Citations
RJ Burton, ML Crowther, NJ Fazakerley, SM Fillery… - Tetrahedron …, 2013 - Elsevier
The highly regioselective Buchwald–Hartwig amination at C-2 of the cheap and readily accessible reagent, 2,4-dichloropyridine with a range of anilines and heterocyclic amines is …
Number of citations: 8 www.sciencedirect.com
E Marzi, A Bigi, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Whereas 2,3‐dichloropyridine and 2,5‐dichloro‐4‐(lithiooxy)pyridine undergo deprotonation exclusively at the 4‐ and 2‐positions, respectively, optional site selectivity can be …
SG Ruggeri, BC Vanderplas… - … Process Research & …, 2008 - ACS Publications
The regioselectivity of the addition of 2,4,6-trimethylphenol to 2,4-dichloro-3,6-dimethylpyridine can be controlled by the proper choice of catalyst and solvent. The use of catalytic copper…
Number of citations: 12 pubs.acs.org
Y Mizuno, T Itoh, K Saito - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
The evidences that the reported 6-chloro-3, 4-diaminopyridine was actually 2-chloro-3, 4-diaminopyridine (X) were presented. By employing X 4-amino-1H-imidazo [4, 5-c]-pyridine (IV) …
Number of citations: 32 www.jstage.jst.go.jp
M Schlosser, F Cottet - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Heating with bromotrimethylsilane converts 2‐chloropyridine into 2‐bromopyridine and 2‐chloro‐6‐methylpyridine into 2‐bromo‐6‐methylpyridine. Both 2‐chloropyridines and 2‐…
OR Thiel, MM Achmatowicz, A Reichelt… - Angewandte …, 2010 - Wiley Online Library
Triazolopyridines constitute an important class of heteroaromatic compounds. The[1, 2, 4] triazolo [4, 3-a] pyridine moiety [1] can be found in a variety of biologically active compounds, …
Number of citations: 64 onlinelibrary.wiley.com
A Reichelt, JR Falsey, RM Rzasa, OR Thiel… - Organic …, 2010 - ACS Publications
An efficient and convenient method for the synthesis of [1,2,4]triazolo[4,3-a]pyridines was exemplified by the synthesis of 20 analogues bearing a variety of substituents at the 3-position. …
Number of citations: 94 pubs.acs.org
M Schlosser, C Bobbio, T Rausis - The Journal of Organic …, 2005 - ACS Publications
2,4-Difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, 2,4,6-trichloropyridine and 2,3,4,6-tetrafluoropyridine react with standard nucleophiles exclusively at the 4-position …
Number of citations: 55 pubs.acs.org
GM Noonan, AP Dishington, J Pink, AD Campbell - Tetrahedron Letters, 2012 - Elsevier
Direct coupling of five-membered heterocyclic amines with halo-heterocycles is a notoriously recalcitrant transformation. Herein we report our findings on the coupling of substituted 2-…
Number of citations: 15 www.sciencedirect.com
M Koley, M Schnürch, MD Mihovilovic - Synlett, 2010 - thieme-connect.com
The selective CN cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines is reported. In contrast to conventional substitutions where CN bond formation takes place at the 2-…
Number of citations: 6 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.